molecular formula C22H16N4O5 B11649873 5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

Cat. No.: B11649873
M. Wt: 416.4 g/mol
InChI Key: PHSRBMIRXRLMSD-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Core Structure: The initial step often involves the cyclization of a precursor molecule to form the tetracyclic core. This can be achieved through a series of condensation reactions under controlled temperature and pH conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the nitrophenyl and dimethyl groups. This is usually done through electrophilic aromatic substitution reactions, where reagents such as nitronium ions (NO2+) and methylating agents are used.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired tetracyclic structure. This step often requires precise control of reaction conditions, including temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: The compound can participate in various substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (CH3I)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,9-diphenyl-2,4,6,10,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),11,13,15-pentaen-7-one
  • 2,9-diphenyl-17[lambda]6-thiatetracyclo[8.7.0.03,8.011,16]heptadeca

Uniqueness

Compared to similar compounds, 5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione stands out due to its specific functional groups and the resulting chemical properties. Its nitrophenyl group, in particular, imparts unique reactivity and potential biological activity, distinguishing it from other tetracyclic compounds.

This detailed overview provides a comprehensive understanding of 5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H16N4O5/c1-24-20-17(21(28)25(2)22(24)29)15(13-9-5-6-10-14(13)26(30)31)16-18(23-20)11-7-3-4-8-12(11)19(16)27/h3-10,15-16H,1-2H3

InChI Key

PHSRBMIRXRLMSD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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